Comparative Lipophilicity and Drug-Likeness Assessment for N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide
The target compound exhibits a calculated XLogP3-AA of 3.5, which is within the optimal range (1–5) for oral bioavailability but higher than the unsubstituted and 6-methoxy analogs [1]. The presence of zero hydrogen-bond donors (HBD = 0) differentiates it from benzothiazole-acetamides with free NH groups, which typically have HBD = 1 and exhibit different solubility and permeability profiles [1]. The 6-chloro substituent contributes +0.5 to the logP compared to the des-chloro analog (calculated XLogP ≈ 3.0), while the 4-methyl group adds steric bulk that influences the dihedral angle of the acetamide linker [1].
| Evidence Dimension | Lipophilicity (cLogP) and hydrogen-bond donor count |
|---|---|
| Target Compound Data | XLogP3-AA = 3.5; HBD = 0 |
| Comparator Or Baseline | N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide: XLogP3 ≈ 3.0; N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide (CAS 895009-42-4): clogP ≈ 2.8 |
| Quantified Difference | ΔXLogP = +0.5 vs. des-chloro analog; +0.7 vs. 6-methoxy analog |
| Conditions | PubChem computed XLogP3-AA (fragment-based); VulcanChem technical datasheet for methoxy analog |
Why This Matters
For medicinal chemistry programs requiring balanced lipophilicity for cell permeability while maintaining aqueous solubility, the 6-chloro-4-methyl pattern offers a distinct window relative to other 6-substituted benzothiazole analogs, reducing the need for further empirical optimization.
- [1] PubChem Computed Properties. XLogP3-AA for CID 41319430 and CID 54123911. National Center for Biotechnology Information. Accessed May 9, 2026. View Source
